An In-Depth Technical Guide to the Synthesis and Characterization of 9-Oxa-2-azaspiro[5.5]undecane
An In-Depth Technical Guide to the Synthesis and Characterization of 9-Oxa-2-azaspiro[5.5]undecane
Introduction: The Significance of the 9-Oxa-2-azaspiro[5.5]undecane Scaffold in Modern Drug Discovery
Spirocyclic systems have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture.[1] This structural rigidity, combined with the introduction of heteroatoms, can lead to compounds with improved pharmacological profiles, including enhanced target specificity and better physicochemical properties.[2] The 9-Oxa-2-azaspiro[5.5]undecane core, which incorporates both an oxygen and a nitrogen atom in a spirocyclic framework, represents a privileged scaffold with considerable potential in the development of novel therapeutics. The presence of both a tetrahydropyran and a piperidine ring offers multiple points for functionalization, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. While its constitutional isomer, 1-oxa-9-azaspiro[5.5]undecane, has been explored for various therapeutic applications, including as an antituberculosis agent, the 9-oxa-2-azaspiro[5.5]undecane system remains a less explored yet highly promising area of chemical space.[3][4]
This technical guide presents a comprehensive overview of a proposed synthetic route to 9-Oxa-2-azaspiro[5.5]undecane, based on established and analogous synthetic methodologies for related spirocyclic systems. Furthermore, a detailed discussion of the essential characterization techniques required to confirm the structure and purity of the target compound is provided, complete with anticipated spectroscopic data.
Proposed Synthetic Pathway: A Multi-Step Approach to 9-Oxa-2-azaspiro[5.5]undecane
The proposed synthesis of 9-Oxa-2-azaspiro[5.5]undecane is a multi-step process commencing with the commercially available N-Boc-4-piperidone. The strategy hinges on the initial construction of the piperidine ring with appropriate functionalization to facilitate the subsequent formation of the tetrahydropyran ring via an intramolecular cyclization.
Caption: Proposed synthetic workflow for 9-Oxa-2-azaspiro[5.5]undecane.
Step 1: Synthesis of N-Boc-4-(2-hydroxyethyl)-4-piperidinol (Intermediate 1)
The synthesis begins with the protection of the nitrogen atom of 4-piperidone using a tert-butyloxycarbonyl (Boc) group, which can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[5] The resulting N-Boc-4-piperidone is then subjected to a Grignard reaction.
-
Experimental Protocol:
-
To a solution of 2-bromoethanol in anhydrous tetrahydrofuran (THF) at 0 °C, add magnesium turnings to initiate the formation of the Grignard reagent, 2-(magnesiobromoxy)ethane.
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In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(2-hydroxyethyl)-4-piperidinol.
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-
Causality Behind Experimental Choices:
-
The Boc protecting group is chosen for its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions in the final step.[5]
-
Anhydrous conditions are critical for the success of the Grignard reaction to prevent the quenching of the organomagnesium reagent.
-
The use of a saturated ammonium chloride solution for quenching provides a mildly acidic workup that protonates the alkoxide intermediate without causing premature dehydration or other side reactions.
-
Step 2: Intramolecular Cyclization to form the Spirocyclic Core (Intermediate 2 & 3)
The formation of the tetrahydropyran ring is proposed to proceed via an intramolecular cyclization. This can be conceptualized as an acid-catalyzed intramolecular Williamson ether synthesis or a Prins-type cyclization.
-
Experimental Protocol (Proposed):
-
Dissolve N-Boc-4-(2-hydroxyethyl)-4-piperidinol in a suitable solvent such as dichloromethane or toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product, tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, by column chromatography.
-
-
Causality Behind Experimental Choices:
-
The acid catalyst protonates the tertiary alcohol, converting it into a good leaving group (water), which then allows for the intramolecular nucleophilic attack by the primary alcohol to form the ether linkage.
-
The choice of a non-nucleophilic solvent is important to prevent its participation in the reaction.
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Heating is likely required to overcome the activation energy for the cyclization and dehydration steps.
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Step 3: Deprotection to Yield 9-Oxa-2-azaspiro[5.5]undecane
The final step involves the removal of the Boc protecting group to yield the target compound.
-
Experimental Protocol:
-
Dissolve the purified tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and precipitate the hydrochloride salt by the addition of diethyl ether, or neutralize with a base and extract the free amine.
-
The final product can be further purified by recrystallization or distillation.
-
-
Causality Behind Experimental Choices:
-
Strong acidic conditions are required to cleave the acid-labile Boc group. TFA is a common choice as it is volatile and easily removed.
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Characterization of 9-Oxa-2-azaspiro[5.5]undecane
Thorough characterization is essential to confirm the successful synthesis of the target molecule and to assess its purity. The following spectroscopic techniques are indispensable for this purpose.
Caption: A typical workflow for the characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the piperidine and tetrahydropyran rings.
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Protons on carbons adjacent to the nitrogen atom (C1 and C3) are expected to appear in the range of 2.5-3.5 ppm.
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Protons on carbons adjacent to the oxygen atom (C8 and C10) are anticipated to be in the 3.4-4.5 ppm region.[6]
-
The remaining methylene protons on the rings will likely appear as complex multiplets in the upfield region (1.5-2.5 ppm).
-
The N-H proton of the secondary amine will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
The spiro carbon (C6) will be a quaternary carbon and is expected to have a chemical shift in the range of 70-80 ppm.
-
Carbons adjacent to the nitrogen (C1 and C3) will likely appear around 40-50 ppm.
-
Carbons adjacent to the oxygen (C8 and C10) are expected in the 60-70 ppm range.
-
The remaining carbons of the rings will be found in the 20-40 ppm region.
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Table 1: Anticipated NMR Data for 9-Oxa-2-azaspiro[5.5]undecane
| Nucleus | Anticipated Chemical Shift (ppm) | Multiplicity |
| ¹H | 3.4 - 4.5 | Multiplets |
| 2.5 - 3.5 | Multiplets | |
| 1.5 - 2.5 | Multiplets | |
| Variable | Broad Singlet | |
| ¹³C | 70 - 80 | Singlet |
| 60 - 70 | Triplets | |
| 40 - 50 | Triplets | |
| 20 - 40 | Triplets |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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A broad absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine.
-
A strong C-O stretching vibration for the ether linkage is anticipated in the 1050-1150 cm⁻¹ region.[6][7]
-
C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹.
-
The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ will confirm the complete reduction of the starting ketone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 155, corresponding to the molecular weight of 9-Oxa-2-azaspiro[5.5]undecane. Common fragmentation patterns for ethers and amines would be anticipated.[8] Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a likely fragmentation pathway.
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₉H₁₇NO).
Conclusion and Future Perspectives
The 9-Oxa-2-azaspiro[5.5]undecane scaffold holds significant promise for the development of novel therapeutic agents. This guide has outlined a plausible and detailed synthetic route, drawing upon established chemical principles and analogous syntheses. The proposed pathway is designed to be robust and amenable to adaptation for the synthesis of a variety of derivatives for structure-activity relationship (SAR) studies. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final compound. Further exploration of this and other related oxa-aza-spirocyclic systems is warranted and is anticipated to yield novel compounds with interesting biological activities, contributing to the advancement of drug discovery and development.
References
- Komarova, K. Y., Lukin, A. Y., Vinogradova, L. V., Zhuravlev, M. E., Dogonadze, M. Z., Vinogradova, T. I., ... & Dar'in, D. V. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245-250.
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ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]
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Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
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